rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid is a chiral compound with a unique structure that includes an indole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of an indole derivative followed by carboxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate
- rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxamide
Uniqueness
rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid functional group, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
2550997-75-4 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.